((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate
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Overview
Description
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: is a complex organic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate typically involves multiple steps. One common method starts with the preparation of the pyrrolizine ring system, followed by the introduction of the hydroxyl groups and the isopropyl group. The final step involves esterification with butyric acid to form the butyrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the ester group can yield an alcohol.
Scientific Research Applications
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: can be compared with other similar compounds, such as:
Pyrrolizidine alkaloids: These compounds share the pyrrolizine ring system but differ in their functional groups and biological activities.
Butyrate esters: These compounds have the butyrate ester group but may have different core structures.
The uniqueness of This compound
Properties
Molecular Formula |
C15H27NO4 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
[(1R,2R,3S,8S)-2,3-dihydroxy-2-propan-2-yl-1,3,5,6,7,8-hexahydropyrrolizin-1-yl]methyl butanoate |
InChI |
InChI=1S/C15H27NO4/c1-4-6-13(17)20-9-11-12-7-5-8-16(12)14(18)15(11,19)10(2)3/h10-12,14,18-19H,4-9H2,1-3H3/t11-,12-,14-,15+/m0/s1 |
InChI Key |
MFSWMTXLBXADJT-NZBPQXDJSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H]1[C@@H]2CCCN2[C@H]([C@]1(C(C)C)O)O |
Canonical SMILES |
CCCC(=O)OCC1C2CCCN2C(C1(C(C)C)O)O |
Origin of Product |
United States |
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